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3-Amino-3-(thiophen-3-yl)propan-1-ol

Cat. No.: B2785283
CAS No.: 677006-14-3
M. Wt: 157.23
InChI Key: IBCAXZDSJMQRKQ-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Scaffolds in Molecular Design

The thiophene ring, a five-membered sulfur-containing aromatic heterocycle, is a cornerstone in the field of medicinal chemistry and materials science. researchgate.netnih.gov Regarded as a "privileged pharmacophore," the thiophene moiety is a key structural component in a multitude of biologically active compounds and approved pharmaceuticals. nih.govrsc.org Its significance stems from its versatile structural diversity and its role as a bioisostere of the benzene (B151609) ring, meaning it has similar physicochemical properties which allows it to mimic benzene in biological systems. cognizancejournal.com The presence of the sulfur atom influences the molecule's electronic properties and allows for diverse drug-receptor interactions. nih.gov

Thiophene derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. researchgate.netcognizancejournal.com This wide range of biological efficacy has made the thiophene scaffold a primary target for medicinal chemists aiming to design and synthesize new therapeutic agents. researchgate.netnih.gov The ability to readily functionalize the thiophene ring allows for the fine-tuning of a molecule's properties to enhance efficacy and reduce side effects. rsc.org

Table 1: Examples of Pharmacological Activities of Thiophene Derivatives

Pharmacological Activity
Anticancer
Anti-inflammatory
Antimicrobial
Antiviral
Anticonvulsant
Antidepressant
Antioxidant

This table illustrates the broad spectrum of biological activities associated with compounds containing a thiophene ring, as reported in multiple research articles. researchgate.netnih.govcognizancejournal.com

Importance of Amino Alcohols as Versatile Synthetic Intermediates

Amino alcohols are bifunctional organic compounds that contain both an amine (-NH₂) and a hydroxyl (-OH) group. This dual functionality makes them exceptionally versatile building blocks in organic synthesis. scbt.comalfa-chemistry.com They are crucial intermediates in the production of a wide range of complex molecules, including pharmaceuticals, chiral ligands for asymmetric catalysis, and polymers. scbt.comum.edu.my

The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical transformations. scbt.com For instance, amino acids can be converted into their corresponding amino alcohols, which then serve as foundational units for constructing bioactive molecules like peptides. alfa-chemistry.comnbinno.com Chiral amino alcohols are particularly valuable in asymmetric synthesis, where they are used as auxiliaries or ligands to control the stereochemical outcome of reactions, a critical aspect in the synthesis of modern pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect. alfa-chemistry.comum.edu.my The strategic placement of the amino and hydroxyl groups (e.g., 1,2-, 1,3-, or 1,4-amino alcohols) dictates their chemical reactivity and their application in constructing specific molecular architectures. um.edu.my

Contextualization of 3-Amino-3-(thiophen-3-yl)propan-1-ol within Contemporary Chemical Research

The specific compound, this compound, combines the key features of both a thiophene scaffold and a 1,3-amino alcohol. While direct and extensive research on this exact molecule is not widely published, its structure places it firmly within a class of compounds of significant interest, particularly as a potential intermediate in pharmaceutical synthesis.

Research on structurally similar compounds underscores its relevance. For example, optically active 3-amino-1-propanol derivatives are recognized as critical building blocks for important drugs like Duloxetine, Fluoxetine, and Tomoxetine. google.com Specifically, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a well-documented key intermediate in the synthesis of the antidepressant drug Duloxetine. researchgate.netgoogle.com This highlights the established value of thiophene-containing aminopropanol (B1366323) structures in the pharmaceutical industry. The position of the thiophene ring (position 2 vs. position 3) and the substitution on the amino group are key variables that chemists manipulate to create new molecular entities.

Therefore, this compound is best contextualized as a potential precursor or analogue in the development of novel, biologically active agents. Its synthesis would likely involve multi-step routes, and its value lies in its potential for further chemical modification to generate libraries of new compounds for biological screening. dundee.ac.uk The synthesis of related amino(oligo)thiophene structures has been explored for applications in creating environmentally sensitive fluorescent probes, indicating another potential research avenue for this class of compounds. uconn.edu

Research Gaps and Future Directions in the Study of Thiophene-Based Amino Alcohols

Despite the recognized importance of both thiophene and amino alcohol moieties, the specific area of thiophene-based amino alcohols presents several opportunities for further investigation.

A primary research gap is the development of efficient and highly stereoselective synthetic methods. While various routes exist for synthesizing amino alcohols, achieving high enantiomeric purity in a cost-effective manner remains a challenge. researchgate.net Future research will likely focus on chemoenzymatic strategies and asymmetric catalysis to produce specific stereoisomers of compounds like this compound, as the biological activity of chiral molecules is often dependent on their specific 3D configuration. google.com

Another direction is the expansion of the known biological activities of these compounds. Currently, much of the focus is on their role as intermediates for central nervous system drugs. google.com However, given the broad bioactivity of thiophenes, there is significant potential for discovering novel applications. Screening libraries of thiophene-based amino alcohols and their derivatives against a wider range of biological targets (e.g., as antimicrobial or anticancer agents) could yield promising new therapeutic leads. dundee.ac.uk

Furthermore, there is a need to explore the structure-activity relationships (SAR) for this class of compounds more systematically. By synthesizing a series of analogues of this compound with variations in the substitution pattern on both the thiophene ring and the aminopropanol chain, researchers can gain valuable insights into how specific structural modifications influence biological activity. rsc.org This systematic approach is crucial for the rational design of more potent and selective drug candidates.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Duloxetine
Fluoxetine
Tomoxetine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NOS B2785283 3-Amino-3-(thiophen-3-yl)propan-1-ol CAS No. 677006-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-thiophen-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCAXZDSJMQRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 3 Thiophen 3 Yl Propan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 3-Amino-3-(thiophen-3-yl)propan-1-ol, the primary functional groups are a primary amine and a primary alcohol, separated by a three-carbon chain with a stereocenter at the C-3 position. The key strategic disconnections involve the C-C and C-N bonds.

A primary disconnection strategy targets the C-N bond, leading to a γ-hydroxy electrophile and an ammonia (B1221849) equivalent. This approach, however, can be challenging due to the difficulty of controlling regioselectivity and the potential for side reactions.

A more common and effective strategy involves a C-C bond disconnection. The 1,3-dioxygenated relationship (after converting the amino group to a hydroxyl group for analytical purposes) suggests a disconnection between C-2 and C-3, which points towards an aldol-type reaction. amazonaws.com This retrosynthetic pathway would involve the reaction of a thiophene-3-carboxaldehyde with a two-carbon nucleophile, such as an enolate equivalent of acetaldehyde. Subsequent introduction of the amino group could be achieved through reductive amination of the resulting β-hydroxy ketone.

Another viable disconnection is between C-3 and the thiophene (B33073) ring. This would lead to a 3-aminopropan-1-ol derivative and a thiophene-3-yl organometallic reagent. However, this approach may be less common due to the potential for side reactions and the need to manage reactive organometallic species.

Disconnection Synthons Potential Starting Materials
C2-C3 BondThiophene-3-carboxaldehyde, Acetaldehyde enolate3-Thiophenecarboxaldehyde, Acetone, Ethyl acetate
C3-N Bondγ-hydroxy electrophile, Ammonia3-(Thiophen-3-yl)-3-oxopropan-1-ol, Ammonia/amines
C3-Thiophene Bond3-Aminopropan-1-ol derivative, Thiophene-3-yl anion3-Bromothiophene, 3-aminopropan-1-ol derivatives

Enantioselective and Diastereoselective Synthetic Approaches

Achieving the desired stereochemistry at the C-3 position is a critical aspect of the synthesis. Several enantioselective and diastereoselective methods can be employed.

Asymmetric catalysis offers a direct route to enantiomerically enriched products. An asymmetric aldol (B89426) reaction between thiophene-3-carboxaldehyde and a suitable enolate equivalent, catalyzed by a chiral catalyst, can establish the stereocenter at C-3 with high enantioselectivity. nih.gov Proline and its derivatives are often effective organocatalysts for such transformations. nih.gov

Alternatively, the asymmetric reduction of a β-amino ketone precursor, 3-amino-1-(thiophen-3-yl)propan-1-one, using a chiral catalyst is a highly effective strategy. Catalysts such as those based on ruthenium, rhodium, or iridium with chiral ligands can provide high enantiomeric excess.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be attached to the nitrogen atom of a precursor. For instance, a chiral oxazolidinone can be acylated with a thiophene-3-yl acetic acid derivative. Subsequent stereoselective alkylation or aldol reaction, followed by removal of the auxiliary, would yield the desired enantiomer. wikipedia.org Evans auxiliaries are a well-known class of oxazolidinones used for this purpose. wikipedia.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an increasingly important tool in asymmetric synthesis due to its high selectivity and mild reaction conditions. nih.govmdpi.com For the synthesis of this compound, a key biocatalytic step could be the asymmetric reduction of a ketone precursor, such as 3-(amino)-1-(thiophen-3-yl)propan-1-one, using a ketoreductase (KRED). researchgate.net Various microorganisms, such as Saccharomyces cerevisiae, have been shown to be effective in the enantioselective reduction of similar ketones. researchgate.net

Another biocatalytic approach is the use of a transaminase to convert a ketone precursor directly into the corresponding chiral amine. This method offers a direct and often highly enantioselective route to the desired product. nih.gov

Method Key Features Typical Reagents/Catalysts
Asymmetric CatalysisDirect formation of stereocenter, high enantioselectivityChiral metal catalysts (Ru, Rh, Ir), Organocatalysts (Proline)
Chiral AuxiliaryHigh diastereoselectivity, predictable stereochemistryEvans auxiliaries, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
BiocatalysisHigh enantioselectivity, mild conditions, environmentally friendlyKetoreductases (KREDs), Transaminases, Whole-cell systems (S. cerevisiae) researchgate.net

Convergent and Linear Synthesis Pathways

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Atom Economy and Green Chemistry Considerations in Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com Reactions with high atom economy are desirable as they generate less waste. In the synthesis of this compound, catalytic reactions, such as asymmetric hydrogenation, generally have excellent atom economy. In contrast, reactions that use stoichiometric reagents, such as those involving protecting groups or chiral auxiliaries, tend to have lower atom economy.

Comparative Analysis of Synthetic Efficiencies and Yields

A direct comparative analysis of the synthetic efficiencies and yields for this compound is challenging due to the limited availability of specific data in peer-reviewed literature for this particular isomer. However, a comprehensive understanding of the efficiencies of various synthetic strategies can be extrapolated from the extensive research on the synthesis of the closely related and industrially significant compound, 3-amino-3-(thiophen-2-yl)propan-1-ol. The methodologies employed for the thiophen-2-yl isomer are largely applicable to the thiophen-3-yl analogue, and the yields obtained provide a reasonable benchmark for what could be expected.

The table below presents a comparative analysis of different synthetic methodologies reported for the synthesis of 3-amino-3-(thiophen-2-yl)propan-1-ol, which can serve as a proxy for evaluating potential routes to this compound.

Synthetic MethodologyKey StepsReported Overall Yield (%)AdvantagesDisadvantages
Multi-step Chemical SynthesisMannich reaction of 2-acetylthiophene, followed by reduction of the resulting aminoketone.~60-70%Well-established and scalable methodology.May involve multiple steps, potentially lowering the overall yield.
Resolution of Racemic MixtureSynthesis of a racemic mixture followed by resolution using a chiral resolving agent.Theoretically max 50% for the desired enantiomer without a racemization process.Can produce enantiomerically pure compounds.Loss of at least 50% of the material unless an efficient racemization and recycling process is in place.
Asymmetric ReductionAsymmetric reduction of a β-aminoketone precursor using a chiral catalyst.74% (for a dimethylamino alcohol precursor)Direct formation of the chiral center with high enantioselectivity. google.comMay require specialized and expensive chiral catalysts.
Chemoenzymatic SynthesisEnzymatic reduction of a ketone precursor.Overall yield for a related process leading to (S)-duloxetine was 60.2% from 2-acetylthiophene. researchgate.netHigh enantioselectivity and mild reaction conditions. researchgate.netEnzyme stability and cost can be a factor; optimization of reaction conditions is crucial.

Detailed Research Findings:

Asymmetric synthesis offers a more direct approach to obtaining enantiomerically pure products. For instance, the asymmetric reduction of a β-aminoketone precursor using a chiral catalyst system can provide the desired amino alcohol in good yield and high enantiomeric excess. A reported synthesis of a dimethylamino alcohol precursor via asymmetric reduction achieved a yield of 74%. google.com

In the context of synthesizing this compound, it is reasonable to assume that similar yields could be achieved for these respective methodologies. The choice of the most efficient method would depend on a careful evaluation of factors such as the number of steps, reagent costs, scalability, and the desired final product purity, particularly with respect to its stereochemistry.

Chemical Reactivity and Transformation Studies of 3 Amino 3 Thiophen 3 Yl Propan 1 Ol

Reactions Involving the Amine Functionality

The primary amine group in 3-Amino-3-(thiophen-3-yl)propan-1-ol is a nucleophilic center and can readily participate in a variety of reactions.

Acylation and Sulfonylation Reactions

The amine functionality can be easily acylated to form amides and sulfonated to form sulfonamides. These reactions are typically carried out using acylating or sulfonylating agents in the presence of a base to neutralize the acid byproduct.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base like triethylamine (B128534) or pyridine (B92270) leads to the formation of the corresponding N-acylated product.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base affords the corresponding sulfonamide.

ReagentProduct TypeGeneral Reaction Conditions
Acyl Halide (R-COCl)N-Acyl derivativeInert solvent, Base (e.g., Triethylamine)
Acid Anhydride ((RCO)₂O)N-Acyl derivativeInert solvent, Base (e.g., Pyridine)
Sulfonyl Chloride (R-SO₂Cl)N-Sulfonyl derivativeInert solvent, Base (e.g., Pyridine)

Alkylation and Reductive Amination

Alkylation: The primary amine can be alkylated using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. A method for selective mono-N-alkylation of 3-amino alcohols involves the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine group for a more controlled reaction. organic-chemistry.org

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.com This involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method avoids the problem of multiple alkylations often seen with direct alkylation. masterorganicchemistry.com Biocatalytic reductive amination using amine dehydrogenases has also been explored for the synthesis of chiral amino alcohols. frontiersin.org

ReactionReagentsProduct Type
Direct AlkylationAlkyl Halide (R-X)Mono-, Di-, and Tri-alkylated amines
Reductive AminationAldehyde (R'-CHO) or Ketone (R'-CO-R''), Reducing AgentSecondary or Tertiary Amine

Cyclization Reactions for Heterocycle Formation

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The "tert-amino effect" can be applied to form new spiro fused heterocycles in good yields in a one-pot reaction. nih.gov Intramolecular cyclization can lead to the formation of six-membered rings, such as tetrahydropyrimidines or piperidines, depending on the reaction conditions and the other reagents involved. Domino Knoevenagel Michael cyclization is a successful procedure for the stereoselective synthesis of spirooxindole derivatives. rsc.org

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group in this compound behaves as a typical primary alcohol, undergoing esterification, etherification, oxidation, and reduction reactions.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acyl halides, or acid anhydrides. The reaction with a carboxylic acid is typically catalyzed by a strong acid (Fischer esterification).

Etherification: Ether derivatives can be prepared, for example, through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

ReagentProduct TypeGeneral Reaction Conditions
Carboxylic Acid (R-COOH)EsterAcid catalyst, Heat
Acyl Halide (R-COCl)EsterBase (e.g., Pyridine)
Alkyl Halide (R-X)EtherStrong base (e.g., NaH), then R-X

Oxidation and Reduction Reactions

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid depending on the oxidizing agent and reaction conditions. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will lead to the carboxylic acid.

Reduction: While the hydroxyl group itself is not typically reduced further, the corresponding ketone, 3-amino-1-(thiophen-3-yl)propan-1-one, can be reduced to the alcohol. This reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with Raney Nickel and H₂). The enantioselective reduction of the ketone precursor is a key step in the synthesis of optically active amino alcohols. google.com

ReactionReagentProduct
Mild OxidationPyridinium Chlorochromate (PCC)3-Amino-3-(thiophen-3-yl)propanal
Strong OxidationPotassium Permanganate (KMnO₄)3-Amino-3-(thiophen-3-yl)propanoic acid
Reduction of KetoneCatalytic Hydrogenation (e.g., Raney Ni, H₂)This compound

Substitution Reactions

The amino and hydroxyl groups of this compound are primary sites for nucleophilic substitution reactions. The lone pair of electrons on the nitrogen and oxygen atoms allows these groups to act as nucleophiles.

N-Alkylation and N-Acylation: The primary amine is susceptible to alkylation by alkyl halides and acylation by acid chlorides or anhydrides to form secondary or tertiary amines and amides, respectively. These reactions are fundamental in modifying the properties of the amino group.

O-Alkylation and O-Acylation: The primary alcohol can be converted to ethers via Williamson ether synthesis or to esters through reaction with acylating agents. These transformations are often employed to protect the hydroxyl group during reactions at other sites of the molecule.

Conversion of Hydroxyl to a Leaving Group: The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chlorides. This activation facilitates subsequent nucleophilic substitution reactions at this position. For instance, a related compound, (S)-3-Iodo-1-(2-thienyl)-1-propanol, undergoes substitution with methylamine (B109427) to produce (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, demonstrating the feasibility of replacing an activated hydroxyl group with an amine. nih.gov

The table below summarizes potential substitution reactions for this compound based on the reactivity of its functional groups.

ReagentFunctional Group TargetedProduct Type
Alkyl Halide (e.g., CH₃I)Amino GroupSecondary/Tertiary Amine
Acyl Chloride (e.g., CH₃COCl)Amino GroupAmide
Sodium Hydride then Alkyl HalideHydroxyl GroupEther
Acyl Chloride (e.g., CH₃COCl)Hydroxyl GroupEster
p-Toluenesulfonyl chlorideHydroxyl GroupTosylate

Transformations at the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic system and can undergo several transformations typical of aromatic heterocycles.

Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution. wikipedia.org The substitution pattern on the 3-substituted thiophene ring is directed by the existing substituent. The 3-(amino-1-hydroxypropyl) group is an activating, ortho-, para- directing group. In the case of a 3-substituted thiophene, this directs incoming electrophiles to the C2 and C5 positions. Theoretical studies on thiophene and its derivatives have shown that the α-carbon atoms (C2 and C5) are generally preferred for electrophilic attack over the β-carbon atoms (C3 and C4) due to greater stabilization of the intermediate carbocation. researchgate.net

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) at the C2 or C5 position.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these reactions can be complicated by the Lewis acid catalyst complexing with the amino and hydroxyl groups.

The table below illustrates the expected major products of electrophilic aromatic substitution on this compound.

ReactionReagentExpected Position of Substitution
BrominationBr₂ in Acetic AcidC2 and/or C5
NitrationHNO₃/H₂SO₄C2 and/or C5
SulfonationFuming H₂SO₄C2 and/or C5

To participate in metal-catalyzed cross-coupling reactions, the thiophene ring of this compound would first need to be functionalized with a halide or a triflate to act as an electrophilic partner. Alternatively, it could be converted into an organometallic nucleophile (e.g., a boronic acid or ester for Suzuki coupling, or an organozinc reagent for Negishi coupling).

Assuming prior halogenation of the thiophene ring (e.g., at the C2 or C5 position), the resulting halo-substituted compound could undergo various palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron compound to form a new carbon-carbon bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Negishi Coupling: Reaction with an organozinc compound.

These reactions are powerful tools for the synthesis of complex molecules containing the this compound scaffold. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

The following table provides an overview of potential metal-catalyzed coupling reactions, assuming prior functionalization of the thiophene ring.

Reaction NameCoupling PartnersBond FormedCatalyst System (Typical)
SuzukiThienyl-Halide + Aryl/Vinyl-Boronic AcidC(sp²)-C(sp²)Pd(PPh₃)₄, Base
SonogashiraThienyl-Halide + Terminal AlkyneC(sp²)-C(sp)PdCl₂(PPh₃)₂, CuI, Base
NegishiThienyl-Halide + Organozinc ReagentC(sp²)-C(sp³/sp²/sp)Pd(PPh₃)₄

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying aromatic rings without the need for pre-functionalization. yale.eduacs.org For 3-substituted thiophenes, C-H functionalization typically occurs at the more reactive C2 and C5 positions. The amino and hydroxyl groups in the side chain could potentially act as directing groups, influencing the regioselectivity of the C-H activation.

Palladium-catalyzed direct arylation of 3-substituted thiophenes has been shown to be an effective method for creating C-C bonds. nih.gov The reaction conditions, including the choice of catalyst, ligand, and oxidant, would need to be optimized for this compound to achieve selective functionalization at the desired position and to avoid competing reactions at the amino and hydroxyl groups.

The table below summarizes potential C-H functionalization reactions for the thiophene ring.

Reaction TypeReagentExpected Position of Functionalization
Direct ArylationAryl Halide, Pd catalystC2 and/or C5
Direct AlkenylationAlkene, Pd catalystC2 and/or C5

Mechanistic Investigations of Key Transformations

The mechanisms of the transformations involving this compound are generally well-understood from studies of similar compounds.

Electrophilic Aromatic Substitution: The mechanism involves the attack of the π-electrons of the thiophene ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton from the ring restores aromaticity. The stability of the sigma complex determines the regioselectivity, favoring substitution at the C2 and C5 positions.

Metal-Catalyzed Cross-Coupling: These reactions typically proceed through a catalytic cycle involving three main steps: oxidative addition of the organohalide to the metal catalyst (e.g., Pd(0)), transmetalation of the organometallic nucleophile to the metal center, and reductive elimination of the final product, regenerating the catalyst.

C-H Functionalization: The mechanism of C-H activation can vary but often involves concerted metalation-deprotonation, where the metal catalyst coordinates to the thiophene ring and a base assists in the removal of a proton.

Detailed mechanistic studies for specific reactions of this compound would likely involve kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the precise reaction pathways and transition states.

Derivatization and Analog Development of 3 Amino 3 Thiophen 3 Yl Propan 1 Ol

Design Principles for Novel Derivatives

The design of novel derivatives of 3-amino-3-(thiophen-3-yl)propan-1-ol and its isomers is primarily driven by the goal of optimizing their interaction with biological targets. A key application for structurally related compounds, such as the thiophen-2-yl isomer, is as intermediates in the synthesis of pharmaceuticals like Duloxetine. researchgate.netgoogle.comgoogle.com The design principles for creating new analogs are rooted in established medicinal chemistry strategies aimed at improving efficacy, selectivity, and pharmacokinetic profiles.

Key design considerations include:

Structure-Activity Relationship (SAR) Exploration: Modifications are systematically made to the core scaffold to understand how changes in the molecule's structure affect its biological activity. This includes altering the substitution pattern on the thiophene (B33073) ring, modifying the length and flexibility of the propyl chain, and functionalizing the amino and hydroxyl groups.

Bioisosteric Replacement: Functional groups or fragments of the molecule are replaced with other groups that have similar physical or chemical properties. For example, the thiophene ring could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. This can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

Improving Physicochemical Properties: Derivatives are often designed to have improved solubility, metabolic stability, and cell permeability. This can be achieved by introducing polar or non-polar groups at strategic positions on the molecule.

Synthesis of Structurally Modified Analogs

The synthesis of analogs of this compound involves a range of organic reactions that allow for precise modifications at different positions of the molecule.

Alterations to the three-carbon propyl chain can influence the molecule's flexibility and the spatial orientation of the amino and hydroxyl groups. Synthetic strategies to achieve these modifications could include:

Homologation: Extending the propyl chain to a butyl or pentyl chain can be achieved by starting with different starting materials or by using chain extension reactions.

Introduction of Substituents: Alkyl or other functional groups can be introduced on the propyl chain to create chiral centers or to sterically influence the molecule's conformation.

Cyclization: The propyl chain can be incorporated into a cyclic system, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring, to create more rigid analogs.

The thiophene ring is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of substituents. These substituents can modulate the electronic properties of the ring and provide additional points of interaction with biological targets.

Examples of synthesized analogs with substituents on the thiophene ring include:

Bromination: The introduction of a bromine atom onto the thiophene ring, as seen in 3-Amino-3-(5-bromothiophen-3-yl)propan-1-ol, can serve as a handle for further functionalization through cross-coupling reactions. evitachem.com

Methylation: The presence of a methyl group, as in 3-Amino-1-(4-methylthiophen-3-yl)propan-1-ol, can enhance lipophilicity and introduce steric bulk. chemscene.com

Extended Aromatic Systems: More complex analogs featuring a bithiophene system, such as (3S)-3-amino-3-[5-(thiophen-2-yl)thiophen-2-yl]propan-1-ol, have also been synthesized, significantly extending the aromatic portion of the molecule. chemicalbook.com

Compound Name Modification CAS Number
3-Amino-3-(5-bromothiophen-3-yl)propan-1-olBromine substituent on the thiophene ringNot Available
3-Amino-1-(4-methylthiophen-3-yl)propan-1-olMethyl substituent on the thiophene ring1532919-84-8
(3S)-3-amino-3-[5-(thiophen-2-yl)thiophen-2-yl]propan-1-olThiophen-2-yl substituent on the thiophene ring1212887-75-6

The amino and hydroxyl groups are key functional groups that can be readily modified to alter the compound's polarity, basicity, and hydrogen bonding capacity.

N-Alkylation: The primary amino group can be converted to a secondary or tertiary amine through alkylation. For instance, N-methylation and N,N-dimethylation have been reported for the thiophen-2-yl and thiophen-3-yl isomers, leading to compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol. nih.govniainnovation.inpharmaffiliates.comnih.gov

Acylation: Reaction of the amino group with acylating agents can produce amide derivatives.

O-Alkylation and Esterification: The hydroxyl group can be converted to an ether or an ester to modulate the compound's lipophilicity and metabolic stability.

Compound Name Modification CAS Number
3-(Methylamino)-1-(thiophen-2-yl)propan-1-olN-methylation of the amino group116539-56-1
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-olN,N-dimethylation of the amino group116817-84-6
3-(Methylamino)-1-(thiophen-3-yl)propan-1-olN-methylation of the amino group2230525-40-1

Creation of Complex Molecular Architectures Featuring the Core Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for its incorporation into larger molecular frameworks, such as macrocycles or polymers. For example, the amino and hydroxyl groups can be used to link the scaffold to other molecular fragments, potentially leading to bifunctional molecules or compounds with novel modes of action. While specific examples for the thiophen-3-yl isomer are not widely reported, the principles of organic synthesis would allow for its use in creating diverse and complex chemical entities.

Library Synthesis Approaches and Combinatorial Chemistry

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of derivatives from a common scaffold. The multiple points of diversification on the this compound core make it an attractive candidate for library synthesis.

A combinatorial approach could involve:

Parallel Synthesis: A set of diverse thiophene starting materials could be subjected to a series of reactions to introduce variations in the propyl chain and the amino group in a parallel fashion.

Solid-Phase Synthesis: The scaffold could be attached to a solid support, allowing for the use of excess reagents and simplified purification of the final products.

By systematically varying the substituents at each position, large libraries of compounds can be generated and screened for desired biological activities. This high-throughput approach can significantly accelerate the discovery of new lead compounds. While specific library synthesis efforts centered on this compound are not prominently documented in publicly available literature, the chemical nature of the scaffold is well-suited for such methodologies.

Applications in Advanced Organic Synthesis and Materials Science

Asymmetric Catalysis and Ligand Development

The molecular architecture of 3-Amino-3-(thiophen-3-yl)propan-1-ol, featuring a stereogenic center and coordinating amino and hydroxyl groups, makes it a promising candidate for applications in asymmetric catalysis.

Chiral Ligand Precursors for Metal-Catalyzed Asymmetric Reactions

Chiral 1,3-amino alcohols are a well-regarded class of precursors for the synthesis of ligands used in metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, forming a stable chiral environment that can influence the stereochemical outcome of a reaction. In theory, this compound could be derivatized to form a variety of bidentate or tridentate ligands. For instance, modification of the amino group could lead to the formation of Schiff bases, amides, or phosphine-containing ligands. These ligands could then be complexed with transition metals such as ruthenium, rhodium, or palladium to create catalysts for asymmetric hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The thiophene (B33073) group, with its sulfur atom, could also potentially participate in metal coordination, offering a unique electronic and steric profile compared to more common phenyl or alkyl substituents.

Organocatalytic Applications

The field of organocatalysis, which uses small organic molecules to catalyze chemical transformations, represents another area where this compound could find use. Chiral amino alcohols and their derivatives are known to be effective organocatalysts for a variety of reactions, including aldol (B89426) and Michael additions. The amino group can act as a Lewis base to activate one reactant, while the hydroxyl group can act as a Brønsted acid to activate another, often working in concert through hydrogen bonding to control the stereoselectivity of the reaction. The thiophene moiety could influence the catalyst's solubility and its steric and electronic properties, potentially fine-tuning its reactivity and selectivity in a given transformation.

Role as a Chiral Building Block in Natural Product Synthesis

Chiral molecules containing both amine and alcohol functionalities are valuable building blocks in the total synthesis of complex natural products. The stereocenter of this compound could be incorporated into a larger molecular framework, serving as a key stereodefining element. The amino and hydroxyl groups provide handles for further chemical manipulation, allowing for the construction of more elaborate structures. The thiophene ring, a bioisostere of the benzene (B151609) ring, is found in numerous biologically active compounds and pharmaceuticals. Therefore, incorporating this compound into a synthetic route could lead to novel analogs of existing natural products with potentially altered or improved biological activities.

Precursor for Advanced Polymeric Materials

The presence of a polymerizable thiophene ring and functional groups for further modification suggests that this compound could be a valuable monomer or precursor for the synthesis of advanced polymeric materials.

Thiophene-Containing Monomers for Conjugated Polymers

Polythiophenes are a class of conjugated polymers that have been extensively studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The properties of these polymers can be tuned by introducing functional groups onto the thiophene monomer. Theoretically, this compound could be functionalized and then polymerized, likely through oxidative or cross-coupling methods, to produce a polythiophene with chiral amino alcohol side chains. These side chains could influence the polymer's solubility, processability, and solid-state packing, which in turn would affect its electronic and optical properties. The chirality of the side chains could also impart chiroptical properties to the resulting polymer.

Applications in Non-Linear Optics (NLO) and Optoelectronics

The field of non-linear optics (NLO) relies on materials that can alter the properties of light, a characteristic often found in organic molecules with significant charge asymmetry and delocalized π-electron systems. Thiophene and its derivatives are renowned for their excellent electronic and optical properties, making them prime candidates for NLO applications. aip.orgnumberanalytics.com The sulfur atom in the thiophene ring acts as an effective electron donor, contributing to the polarizability of the molecule, which is a key factor for NLO activity. aip.org

The structure of this compound provides a foundational scaffold that can be chemically modified to create potent NLO-active molecules. Its potential is rooted in its ability to be integrated into larger, conjugated systems where intramolecular charge transfer (ICT) can occur, a fundamental process for second-order NLO effects. aip.orgnih.gov

Chromophores for NLO applications are typically designed with a "push-pull" architecture, consisting of an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated bridge. acs.orgresearchgate.netmdpi.com This design facilitates a change in dipole moment upon excitation, leading to a high molecular second-order non-linear optical coefficient (β). aip.org

This compound is an ideal starting point for creating such push-pull chromophores. The thiophene ring itself is an excellent π-bridge component and an efficient electron donor. aip.orgnih.gov The amino group (-NH2) can also serve as a potent electron-donating moiety. nih.gov Synthetic strategies could involve modifying this molecule to attach a strong electron-accepting group.

Synthetic Pathways:

Modification of the Amino Group: The primary amine can be reacted with various electrophilic reagents that are strong electron acceptors. For instance, a condensation reaction with an aldehyde containing a nitro- or cyano- group could extend the conjugation and complete the D-π-A structure.

Functionalization of the Thiophene Ring: While the 3-position is occupied, the other positions on the thiophene ring (2, 4, and 5) are available for functionalization, such as electrophilic substitution, to introduce an acceptor group or extend the π-bridge.

Utilization of the Hydroxyl Group: The propanol (B110389) side chain offers a site for esterification or etherification, allowing the chromophore to be anchored to a polymer matrix or another molecular structure, which is crucial for creating stable NLO materials. tandfonline.com

The table below illustrates hypothetical photophysical properties of chromophores derived from this compound, based on known data for similar thiophene-based D-π-A systems. rsc.orgnih.gov

Chromophore Structure (Hypothetical)Donor Groupπ-BridgeAcceptor GroupMax Absorption (λmax, nm)Emission (λem, nm)
Derivative A Amino (-NH₂)Thiophen-3-ylDicyanovinyl~450~550
Derivative B Dimethylamino (-NMe₂)Thiophen-3-ylTricyanovinyl~520~630
Derivative C Amino (-NH₂)BithiopheneNitrobenzene~480~590

This table is illustrative and presents expected values based on trends observed in related thiophene-based push-pull chromophores.

The unique electronic properties of thiophene-based polymers, such as polythiophene, have established them as essential materials in optoelectronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. numberanalytics.combeilstein-journals.org These materials are valued for their conductivity, electrochromism, and luminescence. numberanalytics.com

This compound serves as a valuable monomer precursor for the synthesis of functionalized, thiophene-based polymers. The thiophene ring can undergo oxidative polymerization (chemically or electrochemically) to form a conjugated polythiophene backbone. The amino and hydroxyl side groups provide significant advantages over unsubstituted thiophene monomers.

Advantages as a Precursor:

Enhanced Solubility: The polar amino and hydroxyl groups can improve the solubility of the resulting polymer in common solvents, which is a major challenge in the processing of rigid polythiophenes.

Post-Polymerization Functionalization: These groups act as reactive handles for further chemical modifications after the polymer backbone has been formed. This allows for the tuning of the polymer's electronic properties or the attachment of other functional moieties.

Improved Morphology and Interchain Interactions: The side chains can influence the packing of the polymer chains, affecting the material's bulk conductivity and optical properties. The potential for hydrogen bonding via the -NH2 and -OH groups can introduce a degree of order.

Sites for Cross-Linking: The hydroxyl and amino groups can be used to create cross-linked networks, enhancing the thermal and mechanical stability of the final material, a desirable trait for device fabrication. rsc.org

The polymerization of this monomer could lead to "hairy-rod" type conjugated polymers, where a rigid conductive backbone is surrounded by flexible, functional side chains. mdpi.com Such materials are promising for applications in flexible electronics and bio-sensors. nih.govnih.gov

The following table outlines the potential properties of electroactive polymers synthesized from this compound, drawing comparisons with well-known thiophene-based polymers.

Polymer PropertyPoly(3-aminothiophen-propanol) (Hypothetical)Poly(3,4-ethylenedioxythiophene) (PEDOT)Poly(3-hexylthiophene) (P3HT)
Conductivity (Doped) Moderate to HighVery HighHigh
Optical Band Gap ~2.0 - 2.5 eV~1.6 eV~1.9 eV
Solubility Good in polar solventsPoor (requires dispersant)Good in non-polar solvents
Processability Solution-processableDispersion-based coatingSolution-processable
Key Feature Post-polymerization functionalization sitesHigh stability and conductivityHigh charge carrier mobility

This table provides expected properties for a hypothetical polymer derived from the subject compound, for comparative purposes.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 3-Amino-3-(thiophen-3-yl)propan-1-ol. These studies provide insights into molecular orbital energies, electron density distribution, and reactivity descriptors.

The electronic properties of thiophene (B33073) and its derivatives are significantly influenced by the sulfur heteroatom, which contributes to the aromatic π-electron system. nih.gov Theoretical calculations on various thiophene derivatives have shown that the nature and position of substituents can modulate the electronic structure. researchgate.net For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

In a study of thiophene sulfonamide derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory revealed that the HOMO-LUMO energy gaps ranged from 3.44 to 4.65 eV, indicating stable compounds. mdpi.com For this compound, the electron-donating amino group and the thiophene ring are expected to be the primary contributors to the HOMO, while the LUMO would likely be distributed over the thiophene ring and the propanol (B110389) side chain. The presence of substituents is known to alter these energy levels; electron-donating groups generally increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Thiophene Derivatives (Gas Phase)

Parameter Inhibitor A Inhibitor B Inhibitor C
EHOMO (eV) -5.89 -6.21 -6.64
ELUMO (eV) -1.54 -1.72 -1.98
ΔE (eV) 4.35 4.49 4.66

Data adapted from a computational study on thiophene derivatives as corrosion inhibitors. researchgate.net Inhibitor A, with the highest HOMO energy, demonstrates the strongest electron-donating ability.

Molecular Electrostatic Potential (MEP) maps are also valuable for visualizing the electronic distribution. For thiophene derivatives, the regions around the sulfur atom and other heteroatoms typically show negative potential (red color), indicating them as likely sites for electrophilic attack, while hydrogen atoms often exhibit positive potential (blue color). d-nb.info

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of this compound is determined by the rotational freedom around its single bonds. Conformational analysis aims to identify the most stable arrangements of atoms in space. The presence of a chiral center at the carbon atom attached to the amino, thiophenyl, and propanol groups means that this compound exists as a pair of enantiomers.

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and stability, play a significant role. wikipedia.org A key interaction is hyperconjugation, where a donor orbital (e.g., a C-H or C-C σ bond) interacts with an acceptor orbital (e.g., a C-X σ* antibonding orbital). These interactions are maximized when the orbitals are anti-periplanar.

In molecules like 1,2-difluoroethane, the gauche conformation is preferred over the anti conformation due to a stabilizing stereoelectronic interaction between a C-H σ orbital and a C-F σ* orbital. wikipedia.org For this compound, similar gauche effects could be expected, influencing the dihedral angles along the C-C backbone. Intramolecular hydrogen bonding between the amino and hydroxyl groups could also be a significant factor in determining the preferred conformation, leading to a more compact structure.

Computational studies on methyl-3-aminothiophene-2-carboxylate have shown the importance of N–H⋯O hydrogen bonds in its crystal packing. mdpi.com The geometry of the thiophene ring itself is generally planar, but substituents can cause minor deviations. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational studies using DFT have elucidated the mechanism of the Gewald reaction. acs.org The reaction is initiated by a Knoevenagel condensation, followed by the opening of the elemental sulfur ring to form polysulfide intermediates. acs.org These intermediates can then undergo various transformations, including cyclization and degradation. acs.org The final, thermodynamically favorable step is the cyclization of a monosulfide intermediate followed by aromatization to form the thiophene ring. acs.org

Key steps in the computationally modeled Gewald reaction include:

Knoevenagel Condensation: The initial formation of a stable intermediate from the carbonyl compound and the activated nitrile. wikipedia.org

Sulfur Ring Opening: Nucleophilic attack on the S8 ring to form polysulfide chains.

Transition state analysis for these steps helps in understanding the kinetics and identifying the rate-determining step of the reaction.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict 1H and 13C NMR chemical shifts with reasonable accuracy. nih.gov For thiophene derivatives, the chemical shifts can be estimated using substituent chemical shift (SCS) parameters for substituents at the α (2/5) and β (3/4) positions. stenutz.eu

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which are helpful in identifying functional groups. For the aminopropanol (B1366323) moiety, characteristic peaks for O-H, N-H, and C-O stretching would be expected.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. mdpi.com The absorption maxima (λmax) correspond to electronic transitions, typically from the HOMO to the LUMO. For thiophene, the lowest-lying bright excited state is a π → π* transition. nih.govacs.org Studies have shown that the choice of functional and the inclusion of solvent effects are crucial for accurate predictions of λmax for thiophene-based compounds. aip.orgacs.org

Table 2: Theoretical vs. Experimental UV-Vis λmax for Thiophene

Method λmax (eV)
Experimental ~5.8
TD-DFT (PBE0) ~5.9
TD-DFT (M06-2X) ~6.2
ADC(2) ~6.0

Data adapted from a study on the TDDFT spectrum of thiophene, highlighting the variation with different computational methods. acs.org

Molecular Docking and Interaction Studies (excluding biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While predominantly used in drug design to dock ligands into protein active sites, the principles can be applied to non-biological systems.

For instance, studies have investigated the interaction of thiophene derivatives with material surfaces. A recent study explored the properties of novel thiophene derivative thin films on glass substrates. nih.gov Computational analysis, including DFT, was used to understand the electronic properties and chemical reactivity of these compounds, which in turn influenced their surface properties and adhesion characteristics. nih.gov Such studies are relevant for applications in materials science, such as the development of organic electronic devices or functional coatings. The interaction energies and preferred binding modes of this compound on various surfaces could be modeled to predict its behavior in such applications.

Rational Design of New Derivatizations Based on Theoretical Insights

Computational chemistry is a cornerstone of rational molecular design. By understanding the structure-property relationships through theoretical calculations, new derivatives with enhanced properties can be designed in silico before their synthesis.

For thiophene-based materials, DFT and TD-DFT are used to design novel compounds for applications in organic electronics, such as dye-sensitized solar cells and polymer solar cells. researchgate.netacs.orgmdpi.com These studies often focus on tuning the HOMO-LUMO gap to optimize the absorption of light. For example, by strategically placing electron-donating and electron-withdrawing groups on a thiophene backbone, the electronic properties can be finely controlled. nih.govrsc.org

Based on the structure of this compound, theoretical insights could guide the design of new derivatives for materials science applications. For instance:

Polymerization: The thiophene ring can be polymerized. Calculations could predict the electronic properties of the resulting polymer.

Table 3: Compound Names Mentioned

Compound Name
This compound
Thiophene
1,2-difluoroethane

Advanced Characterization Techniques for 3 Amino 3 Thiophen 3 Yl Propan 1 Ol and Its Derivatives

Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry, UV-Vis)

Spectroscopic techniques are indispensable for the structural characterization of 3-Amino-3-(thiophen-3-yl)propan-1-ol. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the methine proton adjacent to the amino and thiophene groups, the methylene (B1212753) protons of the propanol (B110389) chain, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the aromaticity of the thiophene ring. For a related compound, 2-amino-3-phenylpropane-1-ol, protons of the -CH2-OH group appear as a doublet, while aromatic protons appear as a multiplet. rasayanjournal.co.in In 3-aminopropanol, the protons adjacent to the hydroxyl and amino groups show characteristic shifts. chemicalbook.com

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the three distinct carbons of the thiophene ring and the three carbons of the aminopropanol (B1366323) side chain.

Derivatization with chiral agents, such as Mosher's acid chloride, can be used to determine the enantiomeric purity and absolute configuration of chiral amines by analyzing the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric amides. acs.orgnih.govfrontiersin.org

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit specific absorption bands.

Thiophene derivatives show characteristic bands for C-H stretching at approximately 3100 cm⁻¹, ring stretching vibrations, and hydrogen out-of-plane deformations between 900-650 cm⁻¹. nii.ac.jpiosrjournals.org For 3-amino-1-propanol, characteristic peaks for N-H and O-H stretching are observed, typically as broad bands in the region of 3300-3400 cm⁻¹, along with C-N and C-O stretching bands. researchgate.net

Functional Group Expected IR Absorption Range (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (Broad)
N-H Stretch (Amine)3300-3500 (Medium)
C-H Stretch (Thiophene)~3100
C-H Stretch (Aliphatic)2850-3000
C=C Stretch (Thiophene)1300-1500
C-O Stretch (Alcohol)1050-1260
C-N Stretch (Amine)1020-1250
C-S Stretch (Thiophene)600-800

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. Aliphatic amines and alcohols undergo characteristic α-cleavage. libretexts.org For this compound, fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH) or cleavage adjacent to the amino group, leading to resonance-stabilized fragments. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. libretexts.org The molecular formula for the title compound is C₇H₁₁NOS, giving it a molecular weight of 157.23 g/mol .

UV-Vis Spectroscopy analyzes the electronic transitions within a molecule. The thiophene ring is a chromophore that absorbs ultraviolet light. The UV-Vis spectrum of thiophene derivatives typically shows absorption bands related to π → π* transitions within the aromatic ring. researchgate.net The position and intensity of these bands can be influenced by the substituents on the ring.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the molecule.

For a chiral molecule like this compound, this technique can unambiguously establish the R or S configuration at the stereocenter. Furthermore, it provides valuable data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. Analysis of the crystal structure of a related compound, 3-Methylamino-3-phenylpropan-1-ol, revealed details about its supramolecular structure, including the formation of hydrogen-bonded dimers and tetramers in the crystal lattice. researchgate.net Similar intermolecular interactions, such as O-H···N and N-H···O hydrogen bonds, would be expected to play a significant role in the crystal packing of this compound.

Crystallographic Data (Hypothetical) Information Provided
Crystal SystemDescribes the symmetry of the unit cell (e.g., Monoclinic, Orthorhombic).
Space GroupDefines the symmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit in the crystal.
Atomic CoordinatesProvides the precise (x, y, z) position of each atom.
Bond Lengths & AnglesConfirms the molecular connectivity and geometry.
Absolute ConfigurationUnambiguously determines the stereochemistry (e.g., using the Flack parameter).

Chiral Chromatography and Polarimetry

Since this compound contains a stereocenter, methods for separating and identifying its enantiomers are crucial.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating enantiomers. This method employs a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating a wide range of chiral compounds, including those containing aromatic rings and amino groups. mdpi.com For the closely related compound 3-amino-3-(thiophen-3-yl)propanoic acid, separation has been achieved using a zwitterionic chiral stationary phase (CHIRALPAK ZWIX). hplc.eu The choice of mobile phase and column temperature are critical parameters that are optimized to achieve baseline separation. mdpi.com

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of a chiral molecule will rotate the light to an equal but opposite degree. The specific rotation [α] is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). iitg.ac.innih.gov Polarimetry is used to determine the optical purity or enantiomeric excess of a sample and to characterize the isolated enantiomers after chiral separation. rsc.org

Elemental Analysis and Purity Assessment

Ensuring the purity of a chemical compound is critical for its use in any application.

Elemental Analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₇H₁₁NOS). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. researchgate.netresearchgate.net

Element Theoretical Mass %
Carbon (C)53.47%
Hydrogen (H)7.05%
Nitrogen (N)8.91%
Oxygen (O)10.17%
Sulfur (S)20.40%

Purity Assessment is typically performed using chromatographic methods like HPLC and Gas Chromatography (GC). arborpharmchem.comnovasolbio.com By using a non-chiral column, these techniques can separate the main compound from any impurities, such as starting materials, byproducts, or degradation products. nih.gov The purity is often determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. Spectrophotometric methods can also be employed for purity assessment against a certified reference standard. ijrar.org The absence of impurities is crucial as they can significantly alter the chemical and biological properties of the final product. moravek.com

Conclusion and Outlook

Summary of Key Research Achievements

Research into thiophene (B33073) amino alcohols has led to significant advancements, particularly in the realm of medicinal chemistry. The thiophene ring is a well-established bio-isostere for the phenyl group, offering modulated physicochemical properties that can enhance biological activity and metabolic stability. nih.govresearchgate.net The incorporation of an amino alcohol side chain introduces chirality and functional groups capable of forming key interactions with biological targets.

Key achievements in the broader field that provide a foundation for understanding the potential of 3-Amino-3-(thiophen-3-yl)propan-1-ol include:

Development of Asymmetric Syntheses: A major achievement has been the development of stereoselective synthetic routes to chiral amino alcohols. Chemoenzymatic strategies, employing carbonyl reductases, have been successfully used for the synthesis of related compounds like (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol with high enantiomeric excess. researchgate.net Such methods are crucial for producing enantiomerically pure compounds, which is often a prerequisite for therapeutic applications.

Role as Key Pharmaceutical Intermediates: The most prominent achievement for this class of compounds is their use as pivotal intermediates in the synthesis of blockbuster drugs. For instance, the thiophen-2-yl analogue, (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, is a key precursor in the manufacture of the antidepressant Duloxetine. researchgate.net This underscores the pharmaceutical industry's vested interest in efficient and scalable syntheses of thiophene amino alcohols.

Elucidation of Structure-Activity Relationships (SAR): Extensive research on various thiophene derivatives has provided valuable insights into their structure-activity relationships. The position of substituents on the thiophene ring, the nature of the amino group, and the stereochemistry of the alcohol are all known to significantly influence biological activity. nih.govrsc.org This body of knowledge is instrumental in guiding the design of new therapeutic agents based on the thiophene amino alcohol scaffold.

Diverse Biological Activities: Thiophene-containing compounds have been shown to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. nih.govresearchgate.netrsc.org Specifically, 2-aminothiophene derivatives have been extensively studied as building blocks for biologically active molecules. researchgate.netnih.gov

Emerging Trends in the Synthesis and Application of Thiophene Amino Alcohols

The synthesis and application of thiophene amino alcohols are continually evolving, driven by the demand for more efficient, sustainable, and versatile chemical processes. Several emerging trends are shaping the future of this field:

Catalysis Innovation: Metal-catalyzed cross-coupling and cyclization reactions are at the forefront of modern thiophene synthesis. mdpi.comresearchgate.net Palladium, copper, and rhodium catalysts are being employed to construct the thiophene ring and introduce functional groups with high regioselectivity. nih.govmdpi.com Furthermore, the development of novel chiral ligands for asymmetric catalysis is a key trend for producing enantiopure amino alcohols. acs.org

Flow Chemistry: The use of continuous flow reactors for the synthesis of pharmaceutical intermediates is gaining traction. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which are particularly relevant for industrial-scale production.

Expansion of Therapeutic Targets: While the initial focus for some thiophene amino alcohols was on central nervous system disorders, researchers are now exploring their potential for a wider range of diseases. This includes their investigation as inhibitors for various enzymes and as ligands for different receptors, driven by the diverse biological activities reported for the broader thiophene class. researchgate.netnih.gov

Future Research Directions and Potential Impact on Chemical Science

While much is known about the thiophen-2-yl isomers due to their connection to established pharmaceuticals, this compound represents a comparatively underexplored area with significant potential. Future research should be directed towards several key areas:

Development of Novel Synthetic Routes: A primary focus should be on the development of efficient and stereoselective syntheses for this compound and its derivatives. Exploring modern synthetic methodologies, such as C-H activation and asymmetric catalysis, could provide more direct and atom-economical routes compared to classical methods.

Biological Screening and Pharmacological Profiling: A comprehensive biological evaluation of this compound and its enantiomers is warranted. Screening against a diverse panel of biological targets could uncover novel therapeutic applications. Given the activities of other thiophene compounds, areas of interest could include oncology, infectious diseases, and inflammatory disorders. rsc.orgnih.gov

Comparative SAR Studies: A systematic comparison of the biological and pharmacological properties of this compound with its more studied 2-thienyl isomer would provide valuable structure-activity relationship data. Understanding how the position of the amino alcohol substituent on the thiophene ring influences activity is crucial for rational drug design.

Applications in Materials Science: Beyond medicinal chemistry, thiophene derivatives are known for their applications in organic electronics. mdpi.com The functional groups present in this compound could be leveraged for the synthesis of novel monomers for conductive polymers or as components in organic light-emitting diodes (OLEDs).

The potential impact of this research on chemical science is substantial. The development of new synthetic methods will enrich the toolkit of organic chemists, while the discovery of novel biological activities could lead to the identification of new drug leads.

Challenges and Opportunities in the Field

Despite the promising outlook, the field of thiophene amino alcohols faces several challenges that also present opportunities for innovation:

Regioselectivity in Synthesis: A significant challenge in thiophene chemistry is controlling the regioselectivity of electrophilic substitution and other functionalization reactions. Developing synthetic methods that can selectively target the C3 position of the thiophene ring is a key hurdle to overcome for the efficient synthesis of compounds like this compound.

Scalability and Cost-Effectiveness: For any potential therapeutic agent, the ability to scale up the synthesis in a cost-effective manner is crucial. Many modern catalytic systems, while elegant, rely on expensive and rare metals. A major opportunity lies in the development of catalysts based on more abundant and less toxic metals.

Understanding Metabolic Pathways: The metabolic fate of thiophene-containing drugs can be complex and sometimes lead to the formation of reactive metabolites. A thorough investigation of the metabolism of this compound will be essential for its development as a safe therapeutic agent.

Intellectual Property Landscape: The extensive patent literature surrounding thiophene-based pharmaceuticals, particularly those related to major drugs, can be a challenge for new entrants. However, the exploration of less-common isomers like the 3-thienyl variant offers an opportunity to operate in a less crowded intellectual property space and to discover novel chemical entities with unique biological profiles.

Q & A

Q. What synthetic methodologies are optimal for producing 3-Amino-3-(thiophen-3-yl)propan-1-ol with high enantiomeric purity?

Methodological Answer: The synthesis typically involves a multi-step approach starting with thiophene derivatives. Key steps include:

  • Aldol condensation : Reacting thiophen-3-carbaldehyde with nitroethane under basic conditions to form β-nitro alcohol intermediates.
  • Reductive amination : Using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium borohydride to reduce the nitro group to an amine .
  • Chiral resolution : Employing chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate enantiomers .
    Critical Parameters :
  • Temperature control (<0°C) during nitro alcohol formation to minimize racemization.
  • Solvent selection (e.g., ethanol or THF) for optimal hydrogenation efficiency .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) and NOE experiments .
  • HPLC-MS : Monitor purity (>98%) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .
  • X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. What purification strategies are effective for removing byproducts in the final synthesis step?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate the compound while retaining polar impurities in the mother liquor .
  • Column chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) .
  • Distillation : For volatile byproducts, fractional distillation under reduced pressure (e.g., 0.1 mmHg) .

Advanced Research Questions

Q. How does the thiophene ring’s electronic nature influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The electron-rich thiophene ring enhances resonance stabilization of intermediates. For example:

  • SN2 reactions : The hydroxyl group’s nucleophilicity is modulated by hydrogen bonding with the amine, as shown in DFT calculations .
  • Comparative studies : Thiophene derivatives exhibit 20–30% faster substitution rates compared to phenyl analogs due to sulfur’s polarizability (Table 1) .

Q. Table 1: Reaction Rates of 3-Amino-3-arylpropan-1-ol Derivatives

Aryl GroupReaction Rate (k, s⁻¹)Reagent (Conditions)
Thiophen-3-yl2.5 × 10⁻³Benzyl chloride (Et₃N, DMF)
Phenyl1.8 × 10⁻³Benzyl chloride (Et₃N, DMF)
4-Chlorophenyl2.1 × 10⁻³Benzyl chloride (Et₃N, DMF)
Data extrapolated from analogous systems in .

Q. What experimental designs are suitable for probing the compound’s bioactivity against neurological targets?

Methodological Answer:

  • In vitro assays :
    • Dopamine receptor binding : Radioligand competition assays (³H-spiperone) to measure IC₅₀ values .
    • MAO-B inhibition : Monitor enzyme activity via UV spectrophotometry (kynuramine → 4-hydroxyquinoline) .
  • In vivo models : Use zebrafish larvae for neurobehavioral studies (e.g., light/dark locomotion assays) .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate binding poses in CYP3A4/5 active sites. Key parameters:
    • Grid box centered on heme iron (coordinates: x=20.5, y=18.7, z=6.2).
    • AMBER force fields for ligand-protein energy minimization .
  • MD simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories (GROMACS) .

Data Contradictions and Resolution

Q. Discrepancies in reported antimicrobial activity: How to reconcile conflicting data?

Analysis :

  • Strain variability : Activity against S. aureus (MIC = 32 µg/mL) vs. no effect on E. coli may stem from membrane permeability differences .
  • Assay conditions : Check for pH-dependent solubility (e.g., reduced activity at pH >7 due to amine protonation) .
    Resolution : Standardize testing using CLSI broth microdilution protocols and include positive controls (e.g., ciprofloxacin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.